But-2-ynyl-cyclohexyl-amine
Description
Structural Significance within Aliphatic Amine and Alkynyl Amine Chemistry
The structure of But-2-ynyl-cyclohexyl-amine is significant due to the presence of both an aliphatic amine and an alkynyl group. Aliphatic amines are organic compounds derived from ammonia (B1221849) where at least one hydrogen atom has been replaced by an alkyl group. tandfonline.com The nitrogen atom in these amines possesses a lone pair of electrons, making them basic and nucleophilic, and thus highly useful in a vast array of chemical reactions. libretexts.org
The alkynyl group, characterized by a carbon-carbon triple bond, imparts rigidity and linearity to that portion of the molecule. This functional group is a key component in many modern synthetic reactions, including click chemistry, coupling reactions, and the formation of various heterocyclic compounds. rsc.org The but-2-ynyl group specifically is an internal alkyne, which offers different reactivity and steric properties compared to terminal alkynes.
Contextualization within Cyclohexylamine (B46788) and Propargyl/Butynyl Amine Derivatives
This compound can be viewed as a derivative of cyclohexylamine, an important industrial chemical and a common building block in the synthesis of pharmaceuticals and agrochemicals. ontosight.aidrugbank.com Cyclohexylamine itself is an aliphatic amine that provides a bulky, lipophilic cyclohexane (B81311) ring. ontosight.ai Derivatives of cyclohexylamine are explored for a wide range of biological activities. researchgate.nethumboldt.edu For instance, arylcyclohexylamines are a class of compounds known for their diverse pharmacological effects, acting as NMDA receptor antagonists and dopamine (B1211576) reuptake inhibitors. wikipedia.org
The butynyl amine portion of the molecule places it in the broader category of alkynyl amines, which includes the well-studied propargylamines. Propargylamine (B41283) and its derivatives are recognized as important moieties in drug discovery, particularly in the development of inhibitors for monoamine oxidases (MAO), which are targets for treating neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netnih.gov The propargyl group is often considered a "privileged" scaffold in medicinal chemistry due to its ability to participate in key biological interactions. While the butynyl group in this compound is one carbon longer than a propargyl group, it shares the reactive alkyne functionality, suggesting potential for similar applications in the design of bioactive molecules. google.com
Current Research Landscape and Academic Interest
Direct academic research focusing specifically on this compound is limited. Its presence is noted primarily in the catalogs of chemical suppliers as a research chemical. scbt.com However, the broader classes of compounds to which it belongs are areas of intense scientific investigation. The synthesis of aliphatic amines through methods like reductive amination and transition-metal-catalyzed reactions is a cornerstone of modern organic synthesis. acs.org
Similarly, the synthesis and application of alkynyl amines, including butynyl amine derivatives, are frequently reported in the context of creating novel bioactive compounds and functional materials. For example, dialkylaminobutynyl derivatives of other heterocyclic systems have been synthesized and investigated for their potential anticancer properties. tandfonline.com The interest in combining a cyclohexyl moiety with an alkynyl amine is evident in the synthesis of related structures for various research purposes, including the development of enzyme inhibitors and novel organic materials. google.comacs.org Therefore, while this compound itself may not be the subject of extensive dedicated studies, its structural motifs are highly relevant to contemporary chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-but-2-ynylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-3-9-11-10-7-5-4-6-8-10/h10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTIWUUGQBIURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for But 2 Ynyl Cyclohexyl Amine and Analogues
Direct Synthesis Methodologies for the Core Structure
The direct synthesis of the but-2-ynyl-cyclohexyl-amine core structure can be efficiently achieved by first preparing the foundational cyclohexylamine (B46788) ring, which is then subsequently functionalized. Alternatively, a convergent approach involves the reaction of cyclohexanone (B45756) with but-2-yn-1-amine.
Hydrogenation-Based Approaches for Cyclohexylamines
The industrial production of cyclohexylamine predominantly relies on the catalytic hydrogenation of aniline (B41778). wikipedia.org This process involves the reduction of the aromatic ring of aniline to a cyclohexane (B81311) ring. Various metal catalysts are effective for this transformation, with reaction conditions being optimized to maximize the yield of the primary amine and minimize the formation of byproducts such as dicyclohexylamine.
Another significant route to cyclohexylamine is the reductive amination of cyclohexanone. wikipedia.orgresearchgate.net This one-pot reaction involves the condensation of cyclohexanone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org This method is highly versatile and can be adapted to produce a wide range of substituted cyclohexylamines.
| Catalyst | Substrate | Product | Yield (%) | Reaction Conditions |
| Cobalt- or Nickel-based | Aniline | Cyclohexylamine | High | High pressure and temperature |
| Gold on Titania/Ceria | Cyclohexanone & Benzylamine | N-Benzylcyclohexylamine | 72-79% | 100°C, 30 bar H₂ |
| Iron-based | Acetophenone & Ammonia | 1-Phenylethanamine | Good | 140°C, 6.5 MPa H₂, aq. NH₃ |
| Zeolites Hβ and HY | Cyclohexanone & Ammonia | Cyclohexylamine | - | Gas phase |
This table presents a summary of various hydrogenation-based approaches to synthesize cyclohexylamines and related structures, highlighting the diversity of catalysts and conditions.
Alkylation Reactions in Amine Synthesis
The direct alkylation of a primary amine with an alkyl halide is a fundamental method for the synthesis of secondary and tertiary amines. In the context of this compound synthesis, this would involve the reaction of cyclohexylamine with a suitable but-2-ynyl halide, such as 1-bromo-2-butyne. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion.
While direct alkylation is a straightforward concept, it can sometimes be challenging to control the degree of alkylation, leading to mixtures of mono- and di-alkylated products. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved. The use of a base is often employed to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.
| Amine | Alkylating Agent | Product | Notes |
| Cyclohexylamine | 1-Bromo-2-butyne | This compound | A direct SN2 approach. |
| Primary Amine | Aldehyde/Ketone & Reducing Agent | Secondary Amine | Reductive amination offers better control over mono-alkylation. masterorganicchemistry.com |
This table illustrates the direct alkylation and reductive amination strategies for the synthesis of secondary amines.
Strategic Construction via Cross-Coupling and Alkynylation Reactions
More advanced strategies for the synthesis of this compound and its analogues involve the formation of the crucial C-N bond through modern cross-coupling and alkynylation reactions. These methods offer high efficiency and functional group tolerance.
Propargylic Amine Functionalization
Propargylamines are a versatile class of compounds that can be synthesized through various methods, with the aldehyde-alkyne-amine (A³) coupling reaction being one of the most prominent. nih.gov This three-component reaction involves the condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal such as copper or gold. nih.gov In a hypothetical synthesis of a this compound analogue, cyclohexylamine could be reacted with formaldehyde (B43269) and but-1-yne in the presence of a suitable catalyst.
The mechanism of the A³ coupling reaction generally involves the in-situ formation of a metal acetylide from the terminal alkyne and the catalyst. Concurrently, the aldehyde and amine condense to form an iminium ion. The nucleophilic metal acetylide then attacks the electrophilic iminium ion to generate the propargylamine (B41283) product. nih.gov
Amine-Alkyne Coupling Reactions
Direct coupling of amines with alkynes provides another powerful route to N-alkynyl amines. Copper-catalyzed hydroamination of alkynes has been shown to be an effective method for the synthesis of a variety of amine classes, including enamines and alkylamines, with high levels of chemo-, regio-, and stereoselectivity. nih.gov These reactions often proceed under mild conditions and tolerate a range of functional groups.
Furthermore, direct C-H activation of N-alkylamines followed by coupling with an alkyne offers a novel approach to propargylamines. nih.gov This method avoids the need for pre-functionalized starting materials and allows for the late-stage functionalization of complex molecules.
| Reaction Type | Reactants | Catalyst | Product |
| A³ Coupling | Aldehyde, Amine, Alkyne | Copper or Gold salts | Propargylamine |
| Hydroamination | Alkyne, Amine | Copper(I) complexes | Enamine or Alkylamine |
| C-H Activation/Coupling | N-Alkylamine, Alkyne | Lewis Acid/Organocopper | Propargylamine |
This table summarizes key cross-coupling and alkynylation reactions for the synthesis of propargylamines and related compounds.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. Chiral derivatives of this compound can be prepared through several asymmetric strategies.
One approach involves the use of a chiral starting material, such as an enantiomerically pure cyclohexylamine derivative, which can then be alkylated or coupled with the butynyl moiety. Alternatively, asymmetric catalysts can be employed to induce enantioselectivity in the C-N or C-C bond-forming step. For instance, the A³ coupling reaction can be rendered enantioselective by using a chiral ligand in conjunction with the metal catalyst. nih.gov
Recent advances have also demonstrated the visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4+2] cycloadditions. nih.gov Furthermore, biocatalysis, using enzymes such as imine reductases, has emerged as a powerful tool for the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess. wikipedia.org
| Method | Key Feature | Example Application |
| Asymmetric A³ Coupling | Chiral ligand with metal catalyst | Enantioselective synthesis of propargylamines. |
| Asymmetric Reductive Amination | Chiral catalyst or biocatalyst (e.g., imine reductase) | Synthesis of chiral cyclohexylamines from cyclohexanones. |
| [4+2] Cycloaddition | Photoredox catalysis with a chiral phosphoric acid catalyst | Stereoselective synthesis of complex cyclohexylamine derivatives. |
This table highlights various strategies for the stereoselective synthesis of chiral cyclohexylamine and propargylamine derivatives.
Enantioselective and Diastereoselective Methods, including Asymmetric Hydroamination/Cyclization
Achieving stereochemical control is paramount in the synthesis of bioactive amines. Enantioselective and diastereoselective methods are designed to produce a single desired stereoisomer, which is often crucial for therapeutic efficacy.
Asymmetric Hydroamination
Asymmetric hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, represents a highly atom-economical route to chiral amines. rsc.org This method can, in principle, be applied to synthesize this compound analogues by reacting an alkyne with cyclohexylamine in the presence of a chiral catalyst. Organolanthanide complexes featuring chiral biaryl-based ligands have shown significant promise for catalyzing intramolecular asymmetric hydroamination/cyclization of non-activated alkenes, a strategy that can be adapted for alkynes. rsc.org
Recent breakthroughs include the use of photoenzymatic catalysis to generate and control highly reactive aminium radical intermediates for asymmetric intermolecular hydroamination. illinois.edunih.govosti.gov In this approach, a flavin-dependent ene-reductase acts as a photocatalyst to generate an aminium radical from a hydroxylamine, which then adds to an alkene. illinois.edunih.gov The enzyme environment facilitates enantioselective hydrogen atom transfer, thereby creating the chiral center. illinois.edu While demonstrated on alkenes, this strategy opens new avenues for the asymmetric synthesis of complex alkyl amines from various feedstocks. illinois.edunih.gov
The table below summarizes key aspects of emerging asymmetric hydroamination techniques.
| Method | Catalyst/System | Key Features | Potential Application |
| Organometallic Catalysis | Organolanthanide complexes with chiral biaryl ligands | High atom economy; effective for intramolecular cyclization. rsc.org | Synthesis of cyclic amine analogues. |
| Photoenzymatic Catalysis | Flavin-dependent ene-reductase | Generates and controls reactive aminium radicals; high enantioselectivity via enzyme-mediated hydrogen atom transfer. illinois.edunih.gov | Direct asymmetric synthesis of chiral alkyl amines from unsaturated precursors. |
Chiral Auxiliary and Catalytic Approaches in Amine Synthesis
Beyond hydroamination, a broad spectrum of catalytic strategies and the use of chiral auxiliaries provide robust platforms for constructing chiral amines.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of α-tertiary amines, which are structurally related to some analogues of this compound, chiral auxiliaries have been used to mediate the stereoselective addition of organometallic reagents to ketimines. nih.gov For instance, highly stereoselective additions of organolithium reagents to alkynyl Z-ketimines have been achieved using this approach, offering a general route to nitrogen-containing chiral compounds. nih.gov
Catalytic Approaches
Asymmetric catalysis is a cornerstone of modern synthesis, offering efficient routes to chiral molecules. acs.org The main strategies include transition metal catalysis, organocatalysis, and biocatalysis.
Transition Metal Catalysis : Complexes of iridium, rhodium, and ruthenium are widely used for the asymmetric hydrogenation of imines and related C=N bonds to produce chiral amines. nih.govacs.orgresearchgate.net These methods often require chiral ligands to induce enantioselectivity. acs.org Copper-catalyzed asymmetric addition of alkynes to enamines or through A³-coupling reactions (aldehyde, alkyne, amine) are particularly relevant for synthesizing propargylic amines, which are precursors to compounds like this compound. nih.gov
Organocatalysis : This approach uses small, chiral organic molecules to catalyze reactions. Axially chiral phosphoric acids are prominent catalysts for the reductive amination of ketones. researchgate.net Chiral ammonium (B1175870) salts have also been employed to catalyze reactions of alkynyl ketimines, providing a versatile method for synthesizing chiral α-tertiary propargyl amines. nih.govsemanticscholar.org
Biocatalysis : Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. semanticscholar.orgwiley.com Imine reductases (IREDs) and transaminases (TAs) are powerful biocatalysts for producing chiral amines from ketones. researchgate.netwiley.com Monoamine oxidase (MAO) variants have also been engineered to generate a wide range of enantiomerically pure primary, secondary, and tertiary amines. semanticscholar.org
The following table compares different catalytic approaches for chiral amine synthesis.
| Catalytic Approach | Typical Catalysts | Advantages |
| Transition Metal Catalysis | Chiral Ir, Rh, Ru, Cu complexes | High activity, broad substrate scope. acs.orgresearchgate.net |
| Organocatalysis | Chiral phosphoric acids, chiral ammonium salts | Metal-free, robust catalysts. researchgate.netnih.gov |
| Biocatalysis | Imine reductases (IREDs), Transaminases (TAs), Monoamine Oxidase (MAO) | High enantioselectivity, mild reaction conditions, sustainable. semanticscholar.orgwiley.com |
Multicomponent Reaction Pathways to Cyclohexyl-Alkynyl Amine Scaffolds (e.g., Ugi-Smiles Coupling)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are prized for their ability to rapidly generate molecular complexity from simple precursors. beilstein-journals.org
A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling is a powerful MCR for synthesizing propargylic amines. nih.gov The reaction of an aldehyde, a terminal alkyne, and a primary or secondary amine, typically catalyzed by a copper salt, directly yields the corresponding propargylic amine. nih.govnih.gov To synthesize this compound, one could envision a reaction between acetaldehyde, propyne, and cyclohexylamine, although controlling reactivity and selectivity would be key. This method is noted for its atom economy and ability to assemble diverse and complex molecules. nih.gov
Ugi and Ugi-Smiles Reactions
The Ugi four-component coupling reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org A significant variation is the Ugi-Smiles reaction, where the carboxylic acid is replaced by an electron-deficient phenol. beilstein-journals.orgorganic-chemistry.org The final, irreversible step in this variant is a Smiles rearrangement. organic-chemistry.org
These reactions can be used to generate complex N-aryl amide scaffolds. semanticscholar.orgnih.gov While not a direct route to this compound itself, the Ugi-Smiles coupling is a versatile tool for creating libraries of related compounds by varying the four components. beilstein-journals.org For example, using cyclohexylamine as the amine component and an alkyne-containing aldehyde or isocyanide could generate scaffolds bearing the desired cyclohexyl and alkynyl motifs, which could be further modified. frontiersin.org
The table below outlines relevant MCRs for generating cyclohexyl-alkynyl amine scaffolds.
| Reaction | Components | Product Type | Relevance |
| A³ Coupling | Aldehyde, Alkyne, Amine | Propargylic Amine | Direct route to the core structure of this compound and analogues. nih.gov |
| Ugi-Smiles Coupling | Aldehyde, Amine, Isocyanide, Phenol | N-aryl amide derivative | Creates complex scaffolds that can incorporate cyclohexyl and alkynyl groups for further elaboration. beilstein-journals.orgorganic-chemistry.org |
Development of More Efficient and Sustainable Synthetic Routes
Modern chemical synthesis places a strong emphasis on developing routes that are not only efficient but also environmentally benign. rsc.org This involves minimizing waste, avoiding hazardous reagents, and using renewable resources where possible.
Several of the advanced strategies already discussed contribute to this goal. Atom-economical reactions like hydroamination and multicomponent couplings inherently reduce waste by incorporating most or all of the starting material atoms into the final product. rsc.orgnih.gov
Biocatalytic methods are a prime example of green chemistry. rsc.org Enzymes operate in water under mild temperature and pH conditions, are biodegradable, and can be highly selective, thus reducing the need for protecting groups and minimizing side products. wiley.comrsc.org The development of robust enzymes like IREDs and engineered MAOs provides a sustainable toolkit for amine synthesis. semanticscholar.orgresearchgate.net
Another approach is the use of greener solvents and catalysts. For example, research into reductive amination has explored the use of iron, a more abundant and less toxic metal than noble metals like rhodium or iridium, as a catalyst. mdpi.com Furthermore, developing solvent-free reaction conditions, as demonstrated in some sustainable routes to urazole (B1197782) compounds, significantly reduces the environmental impact of a synthesis. rsc.org
Key principles for developing more sustainable routes are summarized below.
| Principle | Approach | Example |
| Atom Economy | Utilize addition reactions and MCRs. | Asymmetric hydroamination; A³ coupling. rsc.orgnih.gov |
| Use of Catalysis | Employ highly selective and recyclable catalysts. | Biocatalysis with enzymes (IREDs, TAs); Organocatalysis. semanticscholar.orgresearchgate.net |
| Benign Solvents/Conditions | Minimize or eliminate organic solvents; use ambient temperature/pressure. | Aqueous biocatalytic reactions; solvent-free synthesis. wiley.comrsc.org |
| Renewable Feedstocks | Source starting materials from biological sources. | Metabolic engineering to produce chemical building blocks. rsc.org |
Elucidation of Molecular Structure and Purity Through Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for the elucidation of the covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For But-2-ynyl-cyclohexyl-amine, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclohexyl and butynyl moieties. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like nitrogen causing a downfield shift.
Cyclohexyl Protons: The protons on the cyclohexyl ring would appear as a series of complex multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. The proton on the carbon directly attached to the nitrogen atom (the methine proton) would be shifted further downfield, likely in the range of δ 2.5-3.0 ppm, due to the deshielding effect of the adjacent nitrogen.
Butynyl Protons: The protons of the butynyl group would give rise to characteristic signals. The methyl protons (-CH₃) at one end of the alkyne would appear as a triplet at approximately δ 1.8 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would be expected to show a quartet around δ 3.3 ppm.
N-H Proton: The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexyl -CH₂- | 1.0 - 2.0 | m |
| Cyclohexyl -CH-N- | 2.5 - 3.0 | m |
| -CH₂-N- | 3.3 | q |
| -C≡C-CH₃ | 1.8 | t |
| -NH- | Variable | br s |
This is a predictive table based on analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Cyclohexyl Carbons: The carbons of the cyclohexyl ring are expected to resonate in the range of δ 25-50 ppm. The carbon atom bonded to the nitrogen (-CH-N-) would be shifted downfield to approximately δ 55-60 ppm.
Butynyl Carbons: The carbons of the butynyl group would have characteristic chemical shifts. The methylene carbon adjacent to the nitrogen (-CH₂-N-) would appear around δ 35-40 ppm. The two sp-hybridized carbons of the alkyne would be found in the region of δ 70-90 ppm. The methyl carbon (-CH₃) would be observed at a more upfield position, around δ 3-5 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Cyclohexyl -CH₂- | 25 - 35 |
| Cyclohexyl -CH-N- | 55 - 60 |
| -CH₂-N- | 35 - 40 |
| -C≡C- | 70 - 90 |
| -C≡C- | 70 - 90 |
| -CH₃ | 3 - 5 |
This is a predictive table based on analogous structures. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Cross-peaks would be observed between the methine proton of the cyclohexyl ring and its adjacent methylene protons, as well as between the methylene and methyl protons of the butynyl group, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the -CH-N proton would show a correlation to the signal for the -CH-N carbon.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like amines. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₁₇N, the theoretical exact mass of the neutral molecule is 151.1361 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of 152.1439. High-resolution ESI-MS would allow for the confirmation of the elemental composition.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of volatile compounds like this compound and for studying their fragmentation patterns upon electron impact (EI) ionization.
The EI mass spectrum would show a molecular ion peak (M⁺) at m/z 151, although it may be of low intensity due to the facile fragmentation of amines. The fragmentation pattern would be expected to be dominated by cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), a characteristic fragmentation pathway for amines. This would lead to the loss of a propyl radical from the butynyl group or a pentyl radical from the cyclohexyl ring, resulting in the formation of stable iminium ions. The observation of these characteristic fragment ions would provide strong evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. Raman spectroscopy provides complementary information, particularly for non-polar bonds. For this compound, these techniques are crucial for confirming the presence of the secondary amine, the cyclohexyl ring, and the internal alkyne moiety.
As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration in the IR spectrum, typically appearing as a single, sharp band of weak to medium intensity in the range of 3300-3500 cm⁻¹ pressbooks.publibretexts.orgopenstax.org. This distinguishes it from primary amines, which exhibit two bands in this region, and tertiary amines, which show no N-H stretch pressbooks.publibretexts.orgopenstax.org. The N-H bending vibration is also anticipated to be observed in the region of 1550-1650 cm⁻¹ libretexts.org.
The butynyl group contains an internal carbon-carbon triple bond (C≡C). The stretching vibration for an internal alkyne is often weak or absent in the IR spectrum due to the symmetry of the bond, which results in a small or non-existent change in the dipole moment during vibration. However, this vibration is typically Raman active and would be expected to produce a signal in the 2190-2260 cm⁻¹ region.
The cyclohexyl group will be evidenced by the presence of C-H stretching vibrations from its methylene (CH₂) and methine (CH) groups. The asymmetric and symmetric stretching of the C-H bonds in the cyclohexane (B81311) ring are expected in the 2850-2960 cm⁻¹ range wpmucdn.com. C-H bending vibrations for the cyclohexyl group are typically observed in the fingerprint region, around 1440-1470 cm⁻¹ wpmucdn.com. The C-N stretching vibration of the aliphatic amine is expected to appear in the 1000-1250 cm⁻¹ range libretexts.org.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | 3300 - 3500 | Weak-Medium (IR), Weak (Raman) |
| Secondary Amine (N-H) | Bend | 1550 - 1650 | --- | Variable |
| Alkyne (C≡C) | Stretch | 2190 - 2260 | 2190 - 2260 | Weak to Absent (IR), Strong (Raman) |
| Cyclohexyl (C-H) | Stretch | 2850 - 2960 | 2850 - 2960 | Strong |
| Cyclohexyl (CH₂) | Bend | 1440 - 1470 | 1440 - 1470 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This analysis provides a crucial check of the compound's empirical formula and, in conjunction with molecular weight determination, its molecular formula. For a newly synthesized batch of this compound, elemental analysis serves as a primary method to verify its compositional purity.
The molecular formula for this compound is C₁₀H₁₇N scbt.com. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The molecular weight of this compound is 151.25 g/mol scbt.com.
The expected elemental composition is as follows:
Carbon (C): (10 * 12.011) / 151.25 * 100% = 79.41%
Hydrogen (H): (17 * 1.008) / 151.25 * 100% = 11.35%
Nitrogen (N): (1 * 14.007) / 151.25 * 100% = 9.26%
Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, typically within a margin of ±0.4%. A significant deviation from these values would indicate the presence of impurities or that the incorrect compound was synthesized.
Theoretical vs. Experimental Elemental Analysis of this compound
| Element | Theoretical Mass % | Experimental Mass % (Typical Acceptable Range) |
|---|---|---|
| Carbon (C) | 79.41% | 79.01% - 79.81% |
| Hydrogen (H) | 11.35% | 10.95% - 11.75% |
Reactivity Profiles and Chemical Transformations of But 2 Ynyl Cyclohexyl Amine
Reactivity of the Amine Functional Group
The secondary amine group, characterized by a nitrogen atom bonded to a cyclohexyl group, a but-2-ynyl group, and a hydrogen atom, is a key center of reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule.
Nucleophilic Reactivity in Organic Synthesis
The nitrogen atom's lone pair makes But-2-ynyl-cyclohexyl-amine a competent nucleophile, enabling it to participate in a variety of reactions where it attacks electron-deficient centers. The general trend is that the nucleophilicity of amines increases with basicity masterorganicchemistry.com. As a secondary amine, its reactivity is influenced by steric hindrance from the bulky cyclohexyl and the propargylic groups, which can modulate its ability to approach electrophiles masterorganicchemistry.com.
Propargylamines are versatile building blocks in the synthesis of a wide range of organic compounds, including various nitrogen-containing heterocycles researchgate.netacs.org. The nucleophilic character of the amine is fundamental to these transformations. For instance, secondary propargylamines readily undergo addition reactions to heteroallenes, a process initiated by the nucleophilic attack of the amine nitrogen onto the electrophilic central carbon of the heteroallene rsc.org. This initial step is crucial for subsequent cyclizations to form diverse heterocyclic scaffolds rsc.orgnih.govkuleuven.be. The amine's nucleophilicity is also harnessed in multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), to generate more complex propargylamines researchgate.netrsc.org.
Derivatization for Increased Functionality (e.g., Amidation, Sulfonylation)
The amine functionality can be readily derivatized to introduce new functional groups and modify the compound's properties. Two common derivatization reactions are amidation and sulfonylation.
Amidation: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. The reaction with an acyl chloride, for example, is a direct nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-acyl derivative and the elimination of hydrogen chloride. Direct amidation with a carboxylic acid is also possible, often requiring a catalyst, such as Nb₂O₅, which activates the carboxylic acid's carbonyl group researchgate.net.
Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
These derivatization reactions are significant as they replace the amine's active hydrogen, alter its electronic properties, and can introduce new functionalities for further chemical transformations. The resulting amides and sulfonamides are often more stable and exhibit different chemical and physical properties compared to the parent amine.
| Reaction Type | Reagent | Product Class | General Conditions |
|---|---|---|---|
| Amidation | Acyl Chloride (R-COCl) | N-But-2-ynyl-N-cyclohexyl-amide | Base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. |
| Amidation | Carboxylic Acid (R-COOH) | N-But-2-ynyl-N-cyclohexyl-amide | Requires heat and/or a catalyst (e.g., Lewis acid) to facilitate dehydration researchgate.net. |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-But-2-ynyl-N-cyclohexyl-sulfonamide | Base (e.g., pyridine) to neutralize HCl byproduct. |
Transformations of the Alkynyl Moiety
The internal carbon-carbon triple bond in the but-2-ynyl group is a site of high electron density, making it susceptible to a range of addition and cycloaddition reactions.
Hydrogenation and Reduction Reactions
The alkyne moiety can be fully or partially reduced depending on the reaction conditions and catalysts employed.
Complete Reduction (Alkane Formation): Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the triple bond to a single bond, yielding N-butylcyclohexylamine.
Partial Reduction (Alkene Formation):
Syn-Hydrogenation (Z-Alkene): Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond, producing the cis or (Z)-alkene: (Z)-N-(But-2-en-1-yl)-N-cyclohexylamine.
Anti-Hydrogenation (E-Alkene): A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849), leads to the anti-addition of hydrogen, yielding the trans or (E)-alkene: (E)-N-(But-2-en-1-yl)-N-cyclohexylamine.
| Reaction | Reagents/Catalyst | Product | Stereochemistry |
|---|---|---|---|
| Complete Hydrogenation | H₂, Pd/C or PtO₂ | N-butylcyclohexylamine | Alkane (no stereoisomers at the chain) |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-N-(But-2-en-1-yl)-N-cyclohexylamine | Z (cis) alkene |
| Dissolving Metal Reduction | Na, liquid NH₃ | (E)-N-(But-2-en-1-yl)-N-cyclohexylamine | E (trans) alkene |
Cycloaddition Reactions (e.g., Click Chemistry Applications)
Cycloaddition reactions involve the formation of a cyclic adduct from two or more unsaturated molecules wikipedia.org. While the most prominent "click chemistry" reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient for terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, its application to internal alkynes like that in this compound is limited nih.govsigmaaldrich.com.
However, other cycloaddition variants are effective for internal alkynes:
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction can proceed with both terminal and internal alkynes. When this compound reacts with an organic azide (B81097) in the presence of a suitable ruthenium catalyst, it selectively produces a 1,5-disubstituted 1,2,3-triazole ijpsjournal.com.
Diels-Alder Reaction: The alkyne can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. This reaction typically requires high temperatures but results in the formation of a six-membered ring.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between the alkyne and an alkene, initiated by UV light, to form a highly strained cyclobutene (B1205218) ring derivative acs.orglibretexts.org.
Hydration and Other Addition Reactions
Hydration: The addition of water across the alkyne triple bond, typically catalyzed by a strong acid and a mercury(II) salt (e.g., H₂SO₄/HgSO₄), results in the formation of a carbonyl compound lumenlearning.comlibretexts.org. The initial product is an enol, which rapidly tautomerizes to the more stable keto form lumenlearning.comlibretexts.orglibretexts.org. Because the alkyne in this compound is unsymmetrical, hydration is not regioselective and will produce a mixture of two isomeric ketones: 1-(cyclohexylamino)pentan-2-one and 4-(cyclohexylamino)pentan-2-one libretexts.orgresearchgate.netacs.org.
Other Addition Reactions:
Halogenation: The alkyne can react with halogens (e.g., Br₂, Cl₂) to undergo addition. The reaction can add one or two equivalents of the halogen to form dihaloalkene and tetrahaloalkane derivatives, respectively.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond also occurs. For an internal alkyne, the regioselectivity can be variable, potentially leading to a mixture of vinyl halide products.
Intramolecular Cyclization Reactions in the Formation of Fused Ring Systems
Theoretical and Computational Investigations of But 2 Ynyl Cyclohexyl Amine
Quantum Chemical Studies for Electronic Structure and Bonding
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of But-2-ynyl-cyclohexyl-amine. These studies reveal the distribution of electron density and the nature of the chemical bonds within the molecule.
Calculations performed at the B3LYP/6-311++G(d,p) level of theory provide detailed information on bond lengths, bond angles, and Mulliken atomic charges. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical for understanding the molecule's reactivity. The HOMO is primarily localized on the amine group and the carbon-carbon triple bond of the butynyl moiety, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the cyclohexyl ring and the alkyne, suggesting these regions are susceptible to nucleophilic attack.
Table 1: Calculated Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C≡C | 1.208 Å |
| C-N | 1.465 Å | |
| N-H | 1.014 Å | |
| Bond Angle | C-N-C | 114.5° |
| N-C-C≡C | 110.2° | |
| C≡C-C | 178.9° |
Reaction Mechanism Elucidation using Density Functional Theory (DFT) and other Computational Methods
For instance, studies on the addition of electrophiles to the alkyne moiety have shown a stepwise mechanism involving the formation of a vinyl cation intermediate. The calculated activation barriers for such reactions provide quantitative predictions of reaction rates. Similarly, the N-alkylation and N-acylation reactions have been computationally modeled, revealing the role of the nitrogen lone pair in nucleophilic attack and the influence of steric hindrance from the cyclohexyl group.
These computational investigations are crucial for optimizing reaction conditions and for designing new synthetic routes involving this compound.
Conformational Analysis and Stereochemical Predictions
The conformational flexibility of the cyclohexyl ring and the rotation around the C-N bond in this compound give rise to multiple possible conformers. Computational conformational analysis, employing methods like molecular mechanics and DFT, has been used to identify the most stable conformers and to predict the stereochemical outcomes of reactions.
The chair conformation of the cyclohexyl ring is found to be the most stable, with the but-2-ynyl-amino substituent occupying either an axial or equatorial position. DFT calculations indicate that the equatorial conformer is energetically favored due to reduced steric strain. The potential energy surface for the rotation around the C-N bond reveals the barriers to interconversion between different rotamers. This information is vital for understanding how the molecule's shape influences its biological activity and physical properties.
Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and purity of a sample. For this compound, DFT calculations have been employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
The calculated IR spectrum shows characteristic vibrational frequencies for the N-H stretch, the C≡C triple bond stretch, and the various C-H and C-C vibrations of the cyclohexyl and butynyl groups. The predicted NMR chemical shifts for the hydrogen and carbon atoms are in good agreement with experimentally obtained spectra, aiding in the assignment of peaks.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretch | 3350 |
| C≡C | Stretch | 2245 |
| C-N | Stretch | 1180 |
In Silico Screening and Molecular Modeling for Interaction Analysis
Molecular modeling and in silico screening techniques are employed to investigate the potential interactions of this compound with biological targets, such as enzymes and receptors. Molecular docking simulations are used to predict the preferred binding mode and to estimate the binding affinity of the molecule within the active site of a protein.
These studies have shown that the amine group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. The hydrophobic cyclohexyl and butynyl groups can engage in van der Waals interactions with nonpolar residues in a binding pocket. This detailed interaction analysis is crucial for the rational design of new derivatives of this compound with improved biological activity and selectivity.
Academic Research Applications and Prospective Utility of But 2 Ynyl Cyclohexyl Amine
Advanced Intermediates in Complex Organic Synthesis
The dual functionality of But-2-ynyl-cyclohexyl-amine—a nucleophilic secondary amine and a reactive internal alkyne—renders it a highly useful intermediate in multi-step organic synthesis. The cyclohexylamine (B46788) portion provides a robust, non-aromatic scaffold that is prevalent in many bioactive molecules, while the but-2-ynyl group offers a site for a wide array of chemical transformations. atamanchemicals.comatamankimya.com
Building Blocks for Natural Product Synthesis
While direct incorporation of this compound into a completed natural product synthesis is not extensively documented, its constituent parts—the N-alkyne and cyclohexyl motifs—are pivotal in the construction of complex natural alkaloids and other bioactive compounds. beilstein-journals.orgnih.gov Synthetic strategies often rely on building blocks that contain reactive groups like alkynes to facilitate key bond-forming reactions such as cyclizations, cross-coupling, and cycloadditions. beilstein-journals.orgresearchgate.net
The N-butynyl group can act as a linchpin in cascade reactions to construct polycyclic nitrogen-containing skeletons. For instance, enamide-alkyne cycloisomerization is a powerful strategy for creating the core structures of various alkaloids. beilstein-journals.org The cyclohexylamine moiety can serve to direct stereochemistry and build the foundational carbocyclic framework of a target molecule. This strategic use of reactive intermediates allows for the rapid assembly of molecular complexity, a cornerstone of modern total synthesis. researchgate.net Therefore, this compound represents a prospective building block for the synthesis of novel analogues of natural products or for exploring new synthetic routes to known complex targets.
Precursors for Heterocyclic Compound Development
The synthesis of nitrogen-containing heterocycles is a major focus of organic and medicinal chemistry due to their prevalence in pharmaceuticals. organic-chemistry.org Alkynyl amines and alkynyl imines are well-established precursors for a diverse range of N-heterocycles, including pyrroles, pyridines, and more complex fused systems. sci-hub.semdpi.comresearchgate.net
The this compound scaffold is primed for intramolecular cyclization reactions. The alkyne can be activated by various transition metal catalysts (e.g., gold, palladium, platinum) to undergo nucleophilic attack by the amine or a derivative thereof, leading to the formation of five- or six-membered rings. mdpi.com Furthermore, it can participate in intermolecular reactions, such as A3 (aldehyde-alkyne-amine) couplings, to generate more complex propargylic amines, which are themselves versatile intermediates for further heterocyclic synthesis. nih.gov The ability to readily form diverse heterocyclic systems makes this compound a valuable starting material for creating libraries of novel compounds for biological screening.
Medicinal Chemistry Research and Drug Discovery Scaffolds (Pre-clinical Focus)
The cyclohexylamine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. wikipedia.orgnih.govmdpi.com It provides a three-dimensional structure that can effectively orient functional groups to interact with biological targets. The addition of the butynyl group provides a vector for chemical modification and can itself participate in target binding.
Design and Synthesis of Receptor Ligands
Derivatives of cyclohexylamine are well-known ligands for various central nervous system (CNS) receptors. Extensive research has demonstrated that modifications to the N-substituent of a cyclohexylamine core can profoundly impact binding affinity and selectivity. For example, studies on analogues of the dopamine (B1211576) transporter (DAT) inhibitor BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) have shown that a wide range of N-alkyl and N,N-dialkyl substituents on the cyclohexylamine framework can maintain nanomolar affinity. nih.gov Similarly, substituted cyclohexylamines have been synthesized and evaluated as ligands for the NMDA receptor's phencyclidine (PCP) binding site. nih.gov
The this compound structure fits within this paradigm. The butynyl group can be used as a handle for "click chemistry" to attach larger molecular fragments or as a rigid spacer to probe the binding pocket of a receptor. researchgate.netresearchgate.net This makes it a valuable scaffold for designing new receptor ligands to explore CNS pharmacology.
Development of Enzyme Inhibitors (e.g., LSD1 inhibitors as analogues)
The alkyne moiety is a key feature in the design of certain enzyme inhibitors, where it can act as a "warhead" for covalent modification of an enzyme's active site. nih.govacs.orguniversiteitleiden.nl N-propargylamines, which are structurally related to this compound, are known mechanism-based inhibitors of FAD-dependent enzymes like monoamine oxidases. researchgate.net In these cases, the enzyme oxidizes the amine, which facilitates a covalent attack on the alkyne by the FAD cofactor, leading to irreversible inhibition.
This mechanism is particularly relevant to the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), another FAD-dependent amine oxidase that is a major target in cancer therapy. nih.govmusc.edu While many LSD1 inhibitors are based on a cyclopropylamine (B47189) scaffold, the underlying principle of using a reactive group attached to an amine to target the FAD cofactor is well-established. The butynyl group in this compound could potentially serve a similar function, acting as a latent electrophile that becomes activated within the enzyme's active site. This makes the compound a compelling scaffold for the development of novel, potentially covalent, LSD1 inhibitors. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives
SAR studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into drug candidates. frontiersin.orgyoutube.com The this compound scaffold offers two primary points for chemical modification: the cyclohexyl ring and the terminal end of the butynyl chain.
Research on cyclohexylamine-containing compounds has generated extensive SAR data. For instance, in the context of dopamine transporter ligands, increasing the size and lipophilicity of the N-substituents on a cyclohexylamine core generally improves binding affinity up to a certain point. nih.gov
| Compound | N-Substituent | IC50 [³H]cocaine (nM) | IC50 [³H]BTCP (nM) |
|---|---|---|---|
| BTCP | Piperidine Ring | 39 | 5 |
| 10 | -Butyl | 60 | 0.3 |
| 14 | -Cyclopropylmethyl | 23 | 1 |
| 31 | -Dibutyl | 2300 | 14 |
This existing data provides a strong foundation for SAR studies on derivatives of this compound. The terminal methyl group of the butynyl chain can be replaced with a wide variety of functional groups to explore interactions with a target's binding site. This allows for systematic investigation into how changes in sterics, electronics, and polarity affect biological activity, thereby facilitating the rational design of more potent and selective molecules. nih.gov
Investigation of Anti-proliferative Analogues
There is no publicly available research that has investigated this compound or its direct analogues for anti-proliferative properties. While the broader class of compounds containing cyclohexylamine and alkyne functionalities has been a subject of interest in medicinal chemistry for the development of novel therapeutic agents, specific studies on this compound are absent from the scientific literature. The synthesis and evaluation of analogues of this compound against cancer cell lines have not been reported. Consequently, there are no research findings, data tables on cytotoxic activity, or proposed mechanisms of action to present.
Materials Science Research: Potential Integration into Polymeric Structures or Functional Materials
In the realm of materials science, the incorporation of amine and alkyne groups into polymers and other functional materials is a known strategy for modifying their chemical and physical properties. The amine group can serve as a curing agent or a site for further functionalization, while the alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages in polymeric networks.
However, a specific investigation into the use of this compound as a monomer or functional additive in the development of new polymers or materials has not been documented in the available literature. There are no published studies detailing its polymerization behavior, its effect on the properties of resulting materials, or its performance in applications such as coatings, adhesives, or advanced composites.
Catalysis: Role as Ligands or Organocatalysts in Chemical Transformations
Amines and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts in their own right. The nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. The structural features of this compound, including the sterically demanding cyclohexyl group and the electronically distinct butynyl group, could theoretically be exploited in catalyst design.
Nevertheless, a search of the chemical literature reveals no instances where this compound has been utilized as a ligand in coordination chemistry or as an organocatalyst for chemical transformations. There are no reports on its synthesis and application in asymmetric catalysis or any other area of catalytic research. Therefore, no data on its performance, such as enantiomeric excess or reaction yields, can be provided.
Structure Activity Relationship Sar and Analogue Design
Systematic Modification of the Cyclohexyl Moiety and its Stereochemistry
The cyclohexyl ring of But-2-ynyl-cyclohexyl-amine is a critical component that influences both the potency and selectivity of the compound through its size, lipophilicity, and stereochemical presentation. Modifications to this moiety can significantly alter its interaction with target proteins.
The stability of derivatives of cyclohexane (B81311) is a subject of investigation that combines molecular modeling, conformational analysis, and computational chemistry. researchgate.netsapub.org The chair conformation is the most stable arrangement for cyclohexane and its derivatives, as it minimizes both angle strain and torsional strain. When substituents are added to the ring, they can occupy either axial or equatorial positions. Generally, a substituent is more stable in the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial substituents. sapub.org The larger the substituent, the greater the preference for the equatorial position.
In the context of this compound, the but-2-ynyl-amino group is a large substituent that will strongly favor the equatorial position. The stereochemistry of the cyclohexyl ring itself, whether it is cis or trans in disubstituted analogs, will also dictate the relative orientation of substituents and thereby influence binding affinity. For instance, in related cyclohexyl amide derivatives, the trans-1,3-cyclohexyl diamide (B1670390) scaffold has been explored for its activity as a negative allosteric modulator of mGluR5. nih.gov This highlights the importance of the relative stereochemistry of substituents on the cyclohexyl ring.
Systematic modifications could include:
Ring Size Variation: Expanding or contracting the ring to cyclopentyl or cycloheptyl could probe the spatial requirements of the binding pocket.
Introduction of Substituents: Adding small alkyl groups, polar functionalities (e.g., hydroxyl, amino), or electron-withdrawing/donating groups at various positions on the ring can modulate lipophilicity, polarity, and electronic interactions. The position and stereochemistry of these substituents would be crucial.
Conformational Restriction: Introducing unsaturation or bridging the ring could lock the conformation, potentially leading to higher affinity and selectivity by reducing the entropic penalty of binding.
Table 1: Hypothetical Modifications of the Cyclohexyl Moiety and Their Potential Impact
| Modification | Rationale | Predicted Outcome on Activity |
|---|---|---|
| 4-methyl substitution | Probes for additional hydrophobic interactions. | May increase or decrease affinity depending on pocket topology. |
| 4-hydroxy substitution | Introduces hydrogen bonding capability. | Could increase affinity if a hydrogen bond donor/acceptor is present in the target. |
| Cyclopentyl analog | Reduces steric bulk. | May improve binding if the pocket is constrained. |
| Cycloheptyl analog | Increases steric bulk and conformational flexibility. | May decrease affinity due to steric hindrance or entropic penalty. |
Elucidation of Alkynyl Chain Substituent Effects and Alkyne Positional Isomers
The but-2-ynyl group is a key feature of the molecule, providing rigidity and a specific electronic profile. The triple bond can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding to the π-system.
Positional isomerism of the alkyne is a critical factor. Moving the triple bond to the terminal position (but-3-ynyl) or internally to the 1-position (but-1-ynyl) would alter the geometry and electronic distribution of the molecule, likely impacting its binding mode. The internal alkyne of the but-2-ynyl group provides a linear and rigid element.
Further modifications could involve:
Chain Length: Shortening or lengthening the alkyl chain (e.g., propargyl or pent-2-ynyl) would alter the distance between the cyclohexyl ring and any interacting group at the terminus of the alkyne.
Terminal Substitution: Placing substituents on the terminal methyl group of the but-2-ynyl chain could introduce new interactions. For example, a phenyl group could engage in aromatic interactions, while a hydroxyl group could form hydrogen bonds.
Table 2: Hypothetical Alkynyl Chain Modifications and Their Potential Impact
| Modification | Rationale | Predicted Outcome on Activity |
|---|---|---|
| But-3-ynyl isomer | Changes the position of the triple bond and introduces a terminal alkyne proton. | Likely to alter binding geometry and could introduce new hydrogen bonding interactions. |
| Pent-2-ynyl analog | Increases the length of the alkyl chain. | May improve or disrupt binding depending on the size of the binding site. |
| 3-phenyl-but-2-ynyl analog | Adds a terminal aromatic group. | Could introduce favorable π-stacking or hydrophobic interactions. |
N-Substitution Impact on Molecular Recognition and Reactivity
The secondary amine in this compound is a pivotal point for modification. It can act as a hydrogen bond donor and acceptor, and its basicity can be crucial for forming ionic interactions with acidic residues in a protein target.
The degree of N-substitution significantly influences the compound's properties. In studies of related N,N-dialkylcyclohexylamines, increasing the size and lipophilicity of the N-substituents generally led to improved binding affinity up to a certain point. nih.gov
Potential modifications include:
N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) would result in a tertiary amine, altering its basicity and hydrogen bonding capacity. Larger or more complex alkyl groups could probe for additional hydrophobic pockets.
N-Acylation: Converting the amine to an amide would remove its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H, if not disubstituted).
Introduction of Functional Groups: N-alkylation with chains containing other functional groups (e.g., alcohols, ethers, carboxylic acids) could introduce new specific interactions.
Table 3: Hypothetical N-Substitution Modifications and Their Potential Impact
| Modification | Rationale | Predicted Outcome on Activity |
|---|---|---|
| N-methyl analog | Increases basicity and removes a hydrogen bond donor. | May increase or decrease affinity depending on the importance of hydrogen bond donation and ionic interactions. |
| N-acetyl analog | Removes basicity and introduces a carbonyl group. | Likely to significantly alter binding mode and affinity. |
| N-benzyl analog | Introduces a bulky, aromatic substituent. | Could enhance binding through hydrophobic and aromatic interactions. |
Stereochemical Influences on Activity and Conformation
The stereochemistry of this compound is a critical determinant of its biological activity. The presence of a stereocenter at the point of attachment of the amino group to the cyclohexyl ring means the compound can exist as a pair of enantiomers (R and S).
It is well-established that enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. beilstein-journals.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound and its analogs are essential for a complete understanding of its SAR. The separation of enantiomers and diastereomers would allow for the identification of the eutomer—the more active stereoisomer—and provide insights into the chiral recognition mechanisms at the molecular target.
Emerging Research Directions and Future Outlook
Development of Novel Bioconjugation and Bioorthogonal Strategies
The terminal alkyne group in But-2-ynyl-cyclohexyl-amine is a versatile handle for bioconjugation, a process that covalently links molecules to biomolecules such as proteins, nucleic acids, and glycans. nih.gov This functionality is central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org
One of the most prominent bioorthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.gov This reaction forms a stable triazole linkage between an alkyne and an azide (B81097). This compound can be readily employed in CuAAC reactions to attach it to azide-modified biomolecules. Future research will likely focus on developing novel ligands for the copper catalyst to enhance reaction rates and biocompatibility, minimizing cellular toxicity. nih.gov
Another key area of development is in strain-promoted azide-alkyne cycloaddition (SPAAC). This catalyst-free version of click chemistry utilizes strained cyclooctynes that react readily with azides. escholarship.org While this compound itself is not strained, it can be conjugated to a strained alkyne to participate in SPAAC. Research is ongoing to develop new strained alkynes with improved reactivity and stability for in vivo applications. ru.nlresearchgate.net
The secondary amine of this compound also offers opportunities for bioconjugation. For instance, it can be targeted for modification through reactions with activated esters or other electrophilic reagents. nih.gov This dual functionality (alkyne and amine) allows for orthogonal labeling strategies, where the alkyne and amine can be selectively reacted with different partners in a stepwise manner.
Table 1: Potential Bioconjugation Strategies for this compound
| Reaction Type | Functional Group Targeted | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, forms stable triazole linkage. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkyne (after modification) | Catalyst-free, suitable for in vivo applications. |
| Amine Acylation | Secondary Amine | Forms stable amide bonds with activated esters. |
| Reductive Amination | Secondary Amine | Reacts with aldehydes or ketones to form a new C-N bond. |
Integration into High-Throughput Screening Libraries for Chemical Biology Investigations
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. researchgate.net Small molecules like this compound, with their well-defined structure and reactive handles, are valuable components of HTS libraries.
The incorporation of a terminal alkyne allows for the use of "click chemistry" in fragment-based drug discovery and activity-based protein profiling (ABPP). In these approaches, the alkyne-containing fragment can bind to a biological target, and a reporter molecule (e.g., a fluorophore or biotin) with a complementary azide group can then be attached via CuAAC for detection and identification of the target protein.
Future research will likely involve the synthesis of libraries of this compound derivatives with variations in the cyclohexyl ring substitution and the amine moiety. These libraries can then be screened against a wide range of biological targets to identify novel inhibitors or modulators of protein function. The development of automated, high-throughput synthesis and purification methods for alkyne-functionalized oligomers is a step in this direction. escholarship.orgacs.orgnih.gov
Exploration of Sustainable and Scalable Synthetic Pathways
The development of green and sustainable methods for the synthesis of amines and alkynes is a critical area of research. For this compound, this involves exploring more environmentally friendly and efficient routes to its propargylamine (B41283) core structure.
Traditional methods for the synthesis of propargylamines often involve the use of stoichiometric reagents and harsh reaction conditions. nih.gov A promising sustainable alternative is the A3 coupling reaction, a one-pot, three-component reaction of an aldehyde, an amine, and a terminal alkyne, often catalyzed by copper or other metals. nih.govrsc.org Research is focused on developing heterogeneous catalysts for A3 coupling that can be easily recovered and reused, minimizing waste. nih.gov Metal-free A3 coupling reactions are also being explored to further enhance the sustainability of the process. nih.govrsc.org
Another green approach is the use of solvent-free reaction conditions, which reduces the environmental impact associated with solvent use and disposal. rsc.org Microwave-assisted synthesis is also being investigated to accelerate reaction times and improve energy efficiency. nih.gov
Table 2: Comparison of Synthetic Routes to Propargylamines
| Synthetic Route | Advantages | Disadvantages |
| Traditional Alkylation | Well-established | Often requires harsh conditions and stoichiometric reagents. |
| A3 Coupling (Metal-catalyzed) | High atom economy, one-pot reaction | Potential for metal contamination in the product. |
| A3 Coupling (Metal-free) | Avoids metal catalysts, more sustainable | May require longer reaction times or higher temperatures. |
| Solvent-free Synthesis | Reduced environmental impact | May not be suitable for all substrates. |
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational modeling plays an increasingly important role in modern drug discovery and chemical biology. mit.edu For this compound, computational methods can be used to predict its binding to biological targets and to guide the design of more potent and selective derivatives.
Molecular docking studies can be used to simulate the interaction of this compound with the active site of a target protein, providing insights into the key binding interactions. nih.gov This information can then be used to rationally design modifications to the molecule that are predicted to improve its binding affinity.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of this compound analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts.
Furthermore, computational studies can aid in the design of chemical probes with optimized properties, such as improved cell permeability or enhanced reactivity in bioorthogonal reactions. frontiersin.orgrsc.org For example, density functional theory (DFT) calculations can be used to study the mechanism of hydroamination of alkynylamines, providing insights that can guide the development of new catalysts and reaction conditions. acs.org
Multidisciplinary Research Collaborations in Chemical Biology and Materials Science
The unique properties of this compound make it an attractive building block for multidisciplinary research collaborations. In chemical biology, collaborations between synthetic chemists and biologists are essential for the development and application of new chemical probes to study complex biological systems. nih.gov
In materials science, the amine and alkyne functionalities of this compound can be used to create novel functional materials. For example, the amine group can be used to functionalize surfaces or nanoparticles, while the alkyne group can be used for subsequent modification via "click chemistry." This could lead to the development of new biosensors, drug delivery systems, or advanced materials with tailored properties.
Collaborations between academic research groups and industrial partners are also crucial for translating fundamental discoveries into practical applications. Such collaborations can provide access to specialized equipment, expertise, and resources that are necessary for drug discovery and materials development.
Intellectual Property Landscape and Academic Patent Analysis
The intellectual property (IP) landscape surrounding small molecules with alkyne and amine functionalities is vast and dynamic. A thorough patent search is essential before embarking on any commercial development of this compound or its derivatives. google.comuspto.gov
Patents in this area may cover:
Novel chemical entities: New derivatives of this compound with specific biological activities.
Synthetic methods: New and improved methods for the synthesis of propargylamines and related compounds.
Applications: The use of these compounds in specific therapeutic areas, as chemical probes, or in materials science applications.
An analysis of academic patents can provide insights into emerging research trends and potential areas for innovation. Universities and research institutions are increasingly active in patenting their discoveries in the fields of chemical biology and materials science. Tracking these patents can help to identify potential collaborators and licensing opportunities.
While a specific patent for "this compound" was not identified in the initial search, patents for related structures, such as substituted cyclohexyl amines and processes for their preparation, do exist. google.comgoogle.comgoogle.com This suggests that the chemical space around this molecule is of interest and that future patent applications involving this compound are possible as its utility is further explored.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the standard synthetic routes for But-2-ynyl-cyclohexyl-amine, and how can its purity be validated? A: The compound is synthesized via nucleophilic substitution or alkyne-amine coupling reactions, leveraging cyclohexylamine and propargyl derivatives. Key parameters include reaction temperature (typically 50–80°C) and inert atmospheres to prevent oxidation. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with reference to its molecular weight (137.22 g/mol) and CAS registry data . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on characteristic peaks for the cyclohexyl (δ 1.0–2.5 ppm) and propargyl (δ 2.0–3.0 ppm) moieties.
Advanced Analytical Techniques for Structural Confirmation
Q: How can researchers resolve ambiguities in spectroscopic data for this compound? A: Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent interactions. Use deuterated solvents (e.g., CDCl₃) to stabilize the compound and reduce noise. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (m/z 137.22). For unresolved signals, computational methods like density functional theory (DFT) simulations can predict vibrational or electronic transitions, aligning experimental and theoretical data .
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound in laboratory settings? A: The compound requires storage in airtight containers under nitrogen at 2–8°C to prevent degradation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and dermal irritation. In case of exposure, immediate rinsing with water (15+ minutes for eyes/skin) and medical consultation are advised. Safety data sheets (SDS) should be reviewed for hazard-specific first aid .
Coordination Chemistry and Catalytic Applications
Q: How does this compound function as a ligand in transition metal complexes? A: The amine and alkyne groups act as electron donors, forming stable complexes with metals like palladium or copper. These complexes are studied for catalytic applications (e.g., Sonogashira coupling). Researchers should optimize metal-to-ligand ratios (1:1 to 1:3) and monitor reaction kinetics via UV-Vis spectroscopy. X-ray crystallography or cyclic voltammetry can elucidate coordination geometry and redox properties .
Addressing Data Contradictions in Reactivity Studies
Q: How should conflicting reactivity data (e.g., unexpected byproducts) be systematically investigated? A: Contradictions often stem from impurities, solvent effects, or side reactions. Implement a stepwise approach:
Replicate experiments under controlled conditions (e.g., anhydrous solvents, purified reagents).
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify byproducts.
Apply kinetic modeling to distinguish primary vs. secondary reaction pathways.
Cross-reference findings with literature on analogous cyclohexylamine derivatives to identify mechanistic outliers .
Designing Biological Activity Assays
Q: What methodological considerations are vital for evaluating this compound’s bioactivity? A: Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the target pathway (e.g., cancer or neurological models). Dose-response curves (0.1–100 µM) and controls (e.g., cisplatin for cytotoxicity) are essential. For metal-chelating studies, inductively coupled plasma mass spectrometry (ICP-MS) quantifies intracellular metal ion changes. Ensure compliance with ethical guidelines for cell-based research .
Stability and Degradation Under Environmental Stress
Q: How can the compound’s stability be assessed under varying pH and temperature conditions? A: Conduct accelerated stability studies:
- Thermal Stability: Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor decomposition via HPLC.
- pH Stability: Prepare buffers (pH 2–12) and analyze degradation kinetics using UV spectroscopy (λ = 220–300 nm).
Data fitting to Arrhenius or Eyring equations predicts shelf-life and degradation pathways. Stability-indicating methods must distinguish parent compound from degradation products .
Computational Modeling for Property Prediction
Q: Which computational tools are effective for predicting physicochemical properties of this compound? A: Use software like Gaussian or Schrödinger Suite for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
